N'-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide
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Overview
Description
N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylene group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methylquinoline-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or pyridine to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine compounds, and substituted phenyl derivatives.
Scientific Research Applications
N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and non-linear optical materials
Mechanism of Action
The mechanism of action of N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to specific targets, while the quinoline moiety contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylene}-2-pyrazinecarbohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylene}-2-phenylquinoxaline
Uniqueness
N’-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide stands out due to its unique combination of a dimethylamino group, a quinoline moiety, and a carbohydrazide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-14-12-18(17-6-4-5-7-19(17)22-14)20(25)23-21-13-15-8-10-16(11-9-15)24(2)3/h4-13H,1-3H3,(H,23,25)/b21-13+ |
InChI Key |
RAJTWEMOOOCTGR-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)N(C)C |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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